molecular formula C8H8BrClO2S B1444793 2-(2-Bromophenyl)ethanesulfonyl chloride CAS No. 1033629-59-2

2-(2-Bromophenyl)ethanesulfonyl chloride

Cat. No.: B1444793
CAS No.: 1033629-59-2
M. Wt: 283.57 g/mol
InChI Key: HBAWRLSTJFBDBF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethanesulfonyl chloride is an organosulfur compound containing a sulfonyl chloride functional group. It is primarily used as an intermediate in organic synthesis, particularly in the investigation of nucleophilic substitution reactions and sulfene formation.

Preparation Methods

The synthesis of 2-(2-Bromophenyl)ethanesulfonyl chloride can be achieved through various methods. One common synthetic route involves the reaction of β-trimethylsilylethanesulfonic acid with phosphorus pentachloride (PCl5) in carbon tetrachloride (CCl4) . This method is advantageous due to its straightforward reaction conditions and high yield.

Chemical Reactions Analysis

2-(2-Bromophenyl)ethanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Desulfonylation: This reaction proceeds through an internal displacement mechanism involving an episulfonium ion intermediate.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the presence of the sulfonyl chloride group suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include triphenylphosphine (PPh3) and sulfur dioxide chloride (SO2Cl2) . The major products formed depend on the specific nucleophile or reaction conditions employed.

Scientific Research Applications

2-(2-Bromophenyl)ethanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the study of nucleophilic substitution reactions.

    Biology and Medicine: While specific biological applications are not extensively documented, its reactivity suggests potential use in the modification of biologically active molecules.

    Industry: This compound is valuable in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for 2-(2-Bromophenyl)ethanesulfonyl chloride is highly dependent on the specific reaction it undergoes. For example, its desulfonylation proceeds through an internal displacement mechanism involving an episulfonium ion intermediate. This mechanism highlights the compound’s ability to form reactive intermediates that facilitate various chemical transformations.

Comparison with Similar Compounds

2-(2-Bromophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Compared to these compounds, this compound is unique due to the presence of the bromophenyl group, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

2-(2-bromophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAWRLSTJFBDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (4.2 mL) and thionyl chloride (5.1 mL, 69.7 mmol) were sequentially added to a suspension of sodium 2-(2-bromo-phenyl)ethanesulfonate (4.00 g, 13.9 mmol) in toluene. The mixture was stirred at 100° C. for 66 hours and then poured into ice water. The organic layer and the aqueous layer were separated, and the aqueous layer was extracted with ether. The organic layers were combined and sequentially washed with water and saturated brine, and then dried over sodium sulfate and concentrated under reduced pressure to give 2-(2-bromophenyl)ethanesulfonyl chloride (4.10 g). This was used in the next step without further purification.
Quantity
4.2 mL
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reactant
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5.1 mL
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reactant
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4 g
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reactant
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0 (± 1) mol
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solvent
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[Compound]
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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